molecular formula C16H11BrN6O2S B6515168 N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide CAS No. 931335-13-6

N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide

Cat. No.: B6515168
CAS No.: 931335-13-6
M. Wt: 431.3 g/mol
InChI Key: WWGXFECPAUBSNG-UHFFFAOYSA-N
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Description

N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide is a useful research compound. Its molecular formula is C16H11BrN6O2S and its molecular weight is 431.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.98476 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Oxidation: : The compound can undergo oxidation reactions at the furan or triazole rings using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of corresponding oxides.

  • Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4), leading to a reduction of the triazole ring.

  • Substitution: : The bromine atom in the 2-bromophenyl moiety can undergo nucleophilic substitution with reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

4. Scientific Research Applications: This compound exhibits a wide range of scientific research applications:

  • Chemistry: : Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

  • Biology: : Acts as a potential bioactive molecule with antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Studied for its potential as a therapeutic agent in the treatment of bacterial infections and cancer.

  • Industry: : Utilized in the synthesis of advanced materials and polymers due to its unique chemical properties.

5. Mechanism of Action: N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide exerts its effects by interacting with molecular targets such as enzymes and receptors. The triazole ring often participates in hydrogen bonding and π-π stacking interactions, while the thiadiazole ring can coordinate with metal ions. These interactions disrupt critical biological pathways, leading to the observed bioactivities.

6. Comparison with Similar Compounds: Compared to other triazole or thiadiazole derivatives, this compound stands out due to its unique combination of structural motifs:

  • Similar compounds: : 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, 2-furyl-1H-1,2,3-triazole, and 1,3,4-thiadiazole derivatives.

  • Uniqueness: : Its distinct combination of a triazole, thiadiazole, and furan carboxamide groups provides enhanced stability, diverse reactivity, and broad-spectrum bioactivity, making it a valuable compound for various applications.

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Properties

IUPAC Name

N-[3-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN6O2S/c1-9-13(20-22-23(9)11-6-3-2-5-10(11)17)14-18-16(26-21-14)19-15(24)12-7-4-8-25-12/h2-8H,1H3,(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGXFECPAUBSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Br)C3=NSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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